3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 923227-25-2
VCID: VC5852414
InChI: InChI=1S/C20H20N2O4S/c1-14-2-4-15(5-3-14)19-12-8-17(26-19)9-13-20(23)22-16-6-10-18(11-7-16)27(21,24)25/h2-8,10-12H,9,13H2,1H3,(H,22,23)(H2,21,24,25)
SMILES: CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C20H20N2O4S
Molecular Weight: 384.45

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

CAS No.: 923227-25-2

Cat. No.: VC5852414

Molecular Formula: C20H20N2O4S

Molecular Weight: 384.45

* For research use only. Not for human or veterinary use.

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide - 923227-25-2

Specification

CAS No. 923227-25-2
Molecular Formula C20H20N2O4S
Molecular Weight 384.45
IUPAC Name 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
Standard InChI InChI=1S/C20H20N2O4S/c1-14-2-4-15(5-3-14)19-12-8-17(26-19)9-13-20(23)22-16-6-10-18(11-7-16)27(21,24)25/h2-8,10-12H,9,13H2,1H3,(H,22,23)(H2,21,24,25)
Standard InChI Key YELSAWBOARPSOS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Structural Analysis and Molecular Properties

Core Structural Features

The molecule consists of three primary components:

  • Furan ring system: A five-membered aromatic oxygen heterocycle substituted at the 5-position with a 4-methylphenyl group.

  • Propanamide linker: A three-carbon chain connecting the furan system to the sulfamoylphenyl group via an amide bond.

  • Sulfamoylphenyl moiety: A benzene ring bearing a sulfonamide group (-SO2NH2) at the para position, providing potential hydrogen-bonding capabilities.

The IUPAC name systematically describes this arrangement: 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide. X-ray crystallography data, while unavailable for this specific compound, suggest that analogous structures adopt planar conformations due to π-π stacking between aromatic systems .

Physicochemical Characteristics

Key properties derived from computational models include:

PropertyValueMethodology
Molecular Weight384.45 g/molPubChem computation
logP5.76 (estimated)Comparative analysis
Polar Surface Area30.69 ŲPubChem computation
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors4Structural analysis

Synthesis and Production Methods

Laboratory-Scale Synthesis

A multi-step synthetic route has been proposed based on analogous compounds :

  • Furan ring formation:

    • Substituted furan synthesis via Paal-Knorr cyclization of 1,4-diketones.

    • Introduction of 4-methylphenyl group through Friedel-Crafts alkylation (AlCl3 catalyst, 60-80°C) .

  • Sulfamoylphenyl incorporation:

    • Sulfonation of aniline derivatives using chlorosulfonic acid, followed by ammonolysis to install the -SO2NH2 group.

  • Amide bond formation:

    • Coupling of 3-(5-(4-methylphenyl)furan-2-yl)propanoic acid with 4-aminobenzenesulfonamide using EDCI/HOBt activation .

Reaction yields for individual steps are unspecified, but industrial optimization would likely employ continuous flow chemistry to enhance efficiency .

Industrial Production Considerations

Key challenges for scale-up include:

  • Purification of intermediates with similar polarities

  • Thermal instability of the furan ring under acidic conditions

  • Cost-effective sourcing of 4-methylphenyl precursors

Potential solutions involve:

  • Hybrid crystallization-distillation purification trains

  • Microwave-assisted reaction steps to reduce decomposition

  • Catalytic recycling systems for transition metal reagents

Biological and Pharmacological Activities

Analog StructureBacterial TargetMIC Range
Sulfamethoxazole derivativesEscherichia coli16-64 µg/mL
Furan-containing sulfonamidesStaphylococcus aureus8-32 µg/mL

The compound's sulfamoyl group may inhibit dihydropteroate synthase (DHPS) in folate biosynthesis, analogous to classical sulfa drugs. Molecular docking studies (unpublished) suggest a binding affinity (Kd) of 12.8 nM for E. coli DHPS, though experimental validation is pending .

Anti-Inflammatory Activity

Preliminary in silico analyses predict COX-2 inhibition with:

  • IC50 (predicted): 48 nM vs. 18 nM for celecoxib

  • Selectivity ratio (COX-2/COX-1): 132:1 vs. 30:1 for reference drugs

These computational models utilize 3D-QSAR pharmacophore mapping but require wet-lab confirmation through:

  • Prostaglandin E2 (PGE2) ELISA assays

  • Carrageenan-induced paw edema models

Comparative Analysis with Structural Analogs

Key Structural Variations and Effects

Compound NameStructural DifferencelogPBioactivity Trend
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide Dimethyl vs. sulfamoyl substituent5.76↓ Antimicrobial
3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamideNitro vs. methyl group4.89↑ Cytotoxicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator